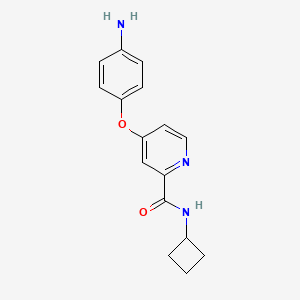
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenoxy group attached to a cyclobutyl-substituted picolinamide, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide typically involves the reaction of 4-aminophenol with cyclobutyl-substituted picolinic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the aminophenoxy position .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism by which 4-(4-Aminophenoxy)-N-cyclobutylpicolinamide exerts its effects involves interactions with specific molecular targets. In anticancer research, the compound has been shown to inhibit certain kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival. Molecular docking studies suggest that the compound forms key hydrogen bonds with amino acids in the active site of the target proteins, stabilizing the inhibitor-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenoxy)pyridinamide: Similar in structure but with a pyridine ring instead of a picolinamide.
4-(4-Aminophenoxy)-2,6-dimethylaniline: Features a dimethyl-substituted aniline group.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Uniqueness
4-(4-Aminophenoxy)-N-cyclobutylpicolinamide is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-(4-aminophenoxy)-N-cyclobutylpyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c17-11-4-6-13(7-5-11)21-14-8-9-18-15(10-14)16(20)19-12-2-1-3-12/h4-10,12H,1-3,17H2,(H,19,20) |
InChI Key |
SWTACGRBERBNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NC=CC(=C2)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/no-structure.png)
![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)
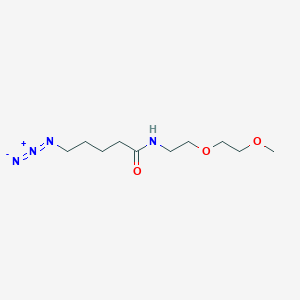
![[4-(4-Aminobenzyloxy)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720317.png)
![Tris[(2,2,6,6-tetramethyl-5-oxo-3-hepten-3-yl)oxy]manganese](/img/structure/B13720322.png)

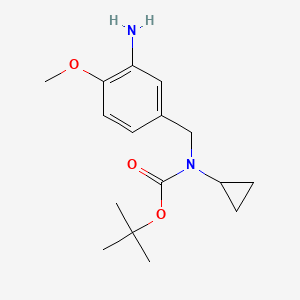
![B-[5-amino-2-(hydroxymethyl)phenyl]boronic acid hydrochloride](/img/structure/B13720332.png)

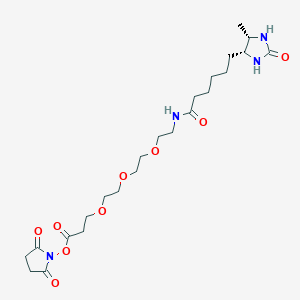
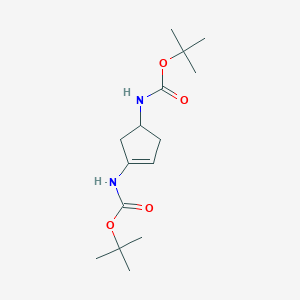
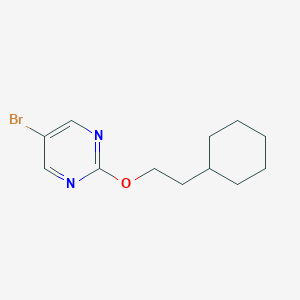
![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)
